molecular formula C28H27N3O3 B2355065 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-42-0

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2355065
CAS No.: 872198-42-0
M. Wt: 453.542
InChI Key: OSRVHDNXLPLCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation properties . Its structure comprises:

  • A pyrazolo[4,3-c]quinoline core with methoxy groups at positions 7 and 6.
  • A 4-ethoxyphenyl substituent at position 3.
  • A 3-methylbenzyl group at position 4.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-34-21-11-9-20(10-12-21)27-23-17-31(16-19-8-6-7-18(2)13-19)24-15-26(33-4)25(32-3)14-22(24)28(23)30-29-27/h6-15,17H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRVHDNXLPLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a substituted aniline, followed by a series of steps involving condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, might be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C28H27N3O3 (based on analogous compounds, e.g., ).
  • Molecular Weight : ~469.5 g/mol (similar to derivatives in ).
  • Functional Groups : Ethoxy (electron-donating), methyl (lipophilic), and methoxy (polar) groups influence solubility, binding affinity, and metabolic stability.

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

The positions and nature of substituents on the quinoline ring significantly modulate bioactivity:

Compound Name Substituents on Quinoline Core Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 7,8-dimethoxy C28H27N3O3 ~469.5
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 8-ethoxy, 3-methoxy C27H25N3O3 455.5
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-dimethoxy, 4-fluorophenyl C26H22FN3O2 427.48

Key Observations :

  • Methoxy vs.
  • Positional Effects : The 8-ethoxy derivative () may exhibit altered receptor interactions compared to 7,8-dimethoxy analogs due to electronic distribution changes.

Variations in the Benzyl Group at Position 5

The benzyl group at position 5 influences selectivity and potency:

Compound Name Benzyl Group Substituent Biological Activity References
Target Compound 3-methylphenyl Not explicitly reported (structural focus)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 3-methoxyphenyl Unknown (structural analog)
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 4-chlorophenyl Potential anticancer/anti-inflammatory
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-methylbenzyl GPR35 receptor assay activity

Key Observations :

  • Methyl vs.
  • Fluorophenyl Derivatives : Fluorine substituents (e.g., ) may improve metabolic stability and binding affinity due to electronegativity and small atomic size.

Pharmacological Activity Trends

Pyrazolo[4,3-c]quinolines exhibit broad bioactivity, modulated by substituents:

  • Anticancer/Anti-inflammatory : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced activity in vitro .
  • Receptor Modulation : The 4-fluorophenyl analog () demonstrated agonist activity in GPR35 assays at 10 µM, suggesting GPCR selectivity.
  • Benzodiazepine Receptor Affinity: Methoxy-rich analogs (e.g., ) may mimic CGS-9896, a known anxiolytic pyrazoloquinoline .

Target Compound Hypotheses :

  • The 3-methylbenzyl group may favor interactions with hydrophobic receptor pockets.
  • Ethoxy/methoxy combinations could balance solubility and target engagement.

Biological Activity

The compound 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant case studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound under review has shown promising results in vitro against various cancer cell lines.

  • Cell Line Studies :
    • In a study evaluating its cytotoxic effects, the compound exhibited significant inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 0.46 µM for MCF-7 and 0.39 µM for A549 cells .
    • The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Structure-Activity Relationship (SAR) :
    • The presence of methoxy groups at positions 7 and 8 significantly enhances the compound's potency compared to unsubstituted analogs. This suggests that electronic effects from these substituents play a crucial role in modulating biological activity .

Antibacterial Activity

The antibacterial properties of pyrazoloquinolines have also been explored, with varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

  • Antibacterial Assays :
    • The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) around 32 µg/mL for E. coli and 16 µg/mL for S. aureus .
    • Comparative studies with known antibiotics revealed that while not as potent as traditional antibiotics, this compound could serve as a lead structure for further modifications aimed at enhancing its antibacterial efficacy.

Case Study 1: Anticancer Efficacy

A recent study published in MDPI examined a series of pyrazoloquinoline derivatives, including our compound, focusing on their effects on cancer cell proliferation. The results demonstrated that the compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with its IC50 values observed in vitro .

Case Study 2: Antibacterial Properties

In another investigation, researchers evaluated a library of pyrazolo compounds for their antibacterial properties. The findings indicated that derivatives similar to our compound showed promising activity against multi-drug resistant strains, suggesting potential applications in treating infections where conventional therapies fail .

Data Table

PropertyValue
Molecular FormulaC22H24N2O3C_{22}H_{24}N_2O_3
Anticancer IC50 (MCF-7)0.46 µM
Anticancer IC50 (A549)0.39 µM
MIC (E. coli)32 µg/mL
MIC (S. aureus)16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.